4-Defluoro-2-fluoro Haloperidol Decanoate
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Overview
Description
4-Defluoro-2-fluoro Haloperidol Decanoate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylpiperidine core, and a decanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Defluoro-2-fluoro Haloperidol Decanoate typically involves multiple steps, starting with the preparation of the piperidine core. The key steps include:
Formation of the Piperidine Core: This is achieved through a series of reactions involving the condensation of appropriate starting materials, such as 4-phenylpiperidine and 2-fluorobenzaldehyde.
Introduction of the Oxobutyl Group: The oxobutyl group is introduced via a nucleophilic substitution reaction, where the piperidine core reacts with a suitable oxobutyl halide under basic conditions.
Esterification: The final step involves the esterification of the resulting intermediate with decanoic acid, using a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Defluoro-2-fluoro Haloperidol Decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
4-Defluoro-2-fluoro Haloperidol Decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Defluoro-2-fluoro Haloperidol Decanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar fluorophenyl group, used as a precursor in polymer synthesis.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine substitution.
Uniqueness
What sets 4-Defluoro-2-fluoro Haloperidol Decanoate apart is its unique combination of structural features, including the piperidine core, fluorophenyl group, and decanoate ester. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[1-[4-(2-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-20-30(35)36-31(26-15-9-8-10-16-26)21-24-33(25-22-31)23-14-19-29(34)27-17-12-13-18-28(27)32/h8-10,12-13,15-18H,2-7,11,14,19-25H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRZAPWMNLBZDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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